molecular formula C14H8Cl2N2O3S2 B2561075 Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-26-5

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2561075
CAS No.: 888409-26-5
M. Wt: 387.25
InChI Key: PJFHDIVIKQNVEF-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole ring, a thiophene ring, and ester and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene ring and the ester and amide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dichlorothiophene-3-carboxylate: Shares the thiophene ring and ester functionality but lacks the benzo[d]thiazole ring and amide group.

    Benzo[d]thiazole-6-carboxylate derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.

Uniqueness

Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications that require precise interactions with molecular targets or specific reactivity in chemical reactions.

Properties

IUPAC Name

methyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3S2/c1-21-13(20)6-2-3-8-9(4-6)22-14(17-8)18-12(19)7-5-10(15)23-11(7)16/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHDIVIKQNVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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